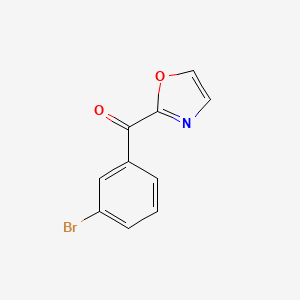

2-(3-Bromobenzoyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJZTAJOGHFANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642079 | |

| Record name | (3-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-81-4 | |

| Record name | (3-Bromophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromobenzoyl)oxazole

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(3-Bromobenzoyl)oxazole, a heterocyclic aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively available, this document synthesizes information from closely related analogues, predictive models, and established analytical methodologies to offer a robust profile. The guide details the compound's structural and fundamental properties, including predicted lipophilicity and acidity. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these key parameters, providing researchers with a practical framework for their own investigations. This includes methodologies for LogP and pKa determination, as well as thermal stability analysis. The causality behind experimental choices is explained, ensuring a deep understanding of the presented techniques. This guide is intended to be an essential resource for scientists and drug development professionals working with or developing novel oxazole-based compounds.

Introduction and Molecular Overview

This compound (Figure 1) is a member of the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the oxazole ring, a known pharmacophore, coupled with a brominated benzoyl moiety, suggests potential applications in drug discovery and materials science. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the aromatic ketone functionality can participate in various chemical transformations and may contribute to the molecule's biological activity.

An understanding of the physicochemical properties of this compound is paramount for its application. These properties, including solubility, lipophilicity (LogP), acidity (pKa), and thermal stability, govern its behavior in biological systems and its suitability for various experimental and industrial processes.

Figure 1: Chemical Structure of this compound

A proposed synthetic route to this compound.

In-Depth Experimental Protocols

For researchers requiring empirical data, the following sections provide detailed, step-by-step protocols for determining key physicochemical properties.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for LogP determination.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol.

-

Saturate n-octanol with the prepared aqueous buffer.

-

Allow the two phases to separate for at least 24 hours.

-

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a 1:1 mixture of the pre-saturated n-octanol and aqueous buffer.

-

-

Partitioning:

-

Vigorously shake the sample mixture for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

-

Centrifuge the mixture to achieve complete phase separation.

-

-

Analysis:

-

Carefully withdraw aliquots from both the n-octanol and aqueous phases.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be generated to ensure accurate quantification. [1]

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Workflow for LogP determination using the shake-flask method.

Determination of Acidity (pKa)

The pKa value indicates the strength of an acid in a solution. For this compound, the pKa of its conjugate acid (protonated oxazole nitrogen) is of interest. Potentiometric titration is a precise method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

-

Instrumentation:

-

A calibrated pH meter with a suitable electrode.

-

An automated titrator or a precision burette.

-

-

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable solvent system, such as a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

The solution should be free of carbonate to avoid interference.

-

-

Titration:

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Record the pH at regular intervals of titrant addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at half-equivalence.

-

Workflow for pKa determination via potentiometric titration.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of a compound. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Protocol: TGA/DSC Analysis

-

Instrumentation:

-

A simultaneous TGA/DSC instrument.

-

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 1-5 mg) into a TGA/DSC pan (e.g., aluminum or platinum).

-

-

Analysis:

-

Place the sample pan and a reference pan in the instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

-

Data Interpretation:

-

The TGA thermogram will indicate the onset of decomposition as a significant mass loss.

-

The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition.

-

Workflow for thermal stability analysis using TGA/DSC.

Spectral Characterization (Predicted)

While experimental spectra are not available, the following are predicted key features for this compound based on its structure and data from similar compounds.

-

¹H NMR: Aromatic protons on the bromophenyl and oxazole rings would be expected in the range of δ 7.0-8.5 ppm. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.

-

¹³C NMR: Carbonyl carbon signal expected around δ 180-190 ppm. Aromatic and oxazole carbons would appear in the range of δ 110-160 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch would be prominent around 1650-1680 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region. [2]* Mass Spectrometry: The molecular ion peak would be observed at m/z 251 and 253 in an approximately 1:1 ratio, characteristic of the presence of a single bromine atom. Fragmentation patterns would likely involve cleavage of the bond between the carbonyl group and the oxazole ring. [3][4]

Conclusion

This compound presents an intriguing scaffold for further investigation in drug discovery and materials science. This technical guide has provided a comprehensive overview of its predicted physicochemical properties and detailed, actionable protocols for their empirical determination. By synthesizing available data and established methodologies, this document serves as a foundational resource for researchers, enabling them to better understand and utilize this promising compound in their work. The provided experimental workflows are designed to be self-validating and are grounded in authoritative analytical techniques, ensuring the generation of reliable and reproducible data.

References

-

MDPI. (2023). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molbank, 2023(3), M1616. [Link]

-

Solubility of Things. (n.d.). 1-Bromo-3-fluorobenzene. [Link]

-

MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440. [Link]

-

ResearchGate. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

-

DTIC. (1964). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]

-

Semantic Scholar. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

Wikipedia. (n.d.). Oxazole. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

PubChem. (n.d.). Oxazole. [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

WGBIS, CES, IISc. (n.d.). Bromine. [Link]

-

PMC - NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

-

PMC - NIH. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

Online Chemistry notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. [Link]

-

ChemBK. (n.d.). Bromine. [Link]

-

MDPI. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(11), 2821. [Link]

-

PubChem. (n.d.). Benzoxazole. [Link]

-

PMC - PubMed Central. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. [Link]

-

ResearchGate. (2018). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]

-

NIH. (2014). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. [Link]

-

SciSpace. (1968). The mass spectra of some alkyl and aryl oxazoles. [Link]

-

Semantic Scholar. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n‐octanol–water partition coefficient (logP) for druglike molecules using MM‐PBSA method. [Link]

-

SpectraBase. (n.d.). (+/-)-2-(4-BROMOPHENYL)-3-ACETYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE. [Link]

-

PubMed. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

Wikipedia. (n.d.). Bromine. [Link]

-

Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. [Link]

-

Semantic Scholar. (1983). MASS SPECTROMETRY OF OXAZOLES. [Link]

-

National Institute of Standards and Technology. (n.d.). Oxazole. [Link]

-

ResearchGate. (2021). 1 H NMR spectrum of compound 3a. [Link]

-

ResearchGate. (2020). Predicted LogP values for (a) thiazolo[3,2-b]t[5][2][6]riazoles (1a–16a). [Link]

-

The Open Organic Chemistry Journal. (2008). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(3-Bromophenyl)imidazo[2,1-b]oxazole | MDPI [mdpi.com]

- 3. The mass spectra of some alkyl and aryl oxazoles (1968) | John H. Bowie | 45 Citations [scispace.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Initial Biological Screening of a 2-(3-Bromobenzoyl)oxazole Library

This guide provides a comprehensive framework for the initial biological evaluation of a novel 2-(3-Bromobenzoyl)oxazole library. The methodologies detailed herein are designed to efficiently identify and characterize potential therapeutic leads by systematically assessing their cytotoxic, antimicrobial, and specific enzyme-inhibitory activities. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Introduction: The Rationale for Screening 2-(3-Bromobenzoyl)oxazoles

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties[1][2]. The 2-acyl-oxazole substitution pattern, in particular, offers a versatile handle for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of biological activity. The incorporation of a 3-bromobenzoyl group is a strategic choice, as the bromine atom can serve as a point for further chemical elaboration (e.g., through cross-coupling reactions) and can also contribute to binding interactions with biological targets through halogen bonding.

The primary objective of this initial screening cascade is to rapidly identify "hit" compounds from the library that exhibit promising biological activity in one or more key therapeutic areas. This is achieved through a tiered approach, beginning with broad cytotoxicity profiling, followed by more specific antimicrobial and enzyme inhibition assays for promising, non-cytotoxic candidates. High-throughput screening (HTS) principles are integrated to ensure efficiency and scalability[3][4][5].

The Screening Cascade: A Multi-Tiered Approach

The initial biological evaluation of the this compound library will follow a logical, multi-tiered progression. This approach is designed to maximize the acquisition of meaningful data while minimizing resource expenditure.

Caption: A multi-tiered screening cascade for the this compound library.

Tier 1: Cytotoxicity Profiling

Rationale: The initial assessment of cytotoxicity is a critical step to flag compounds that exhibit general toxicity to mammalian cells, which would render them unsuitable for most therapeutic applications[6]. This also provides a baseline for determining appropriate concentration ranges for subsequent assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose[7][8].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability[7]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a human cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach 80-90% confluency.

-

Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each compound from the this compound library in DMSO.

-

Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Add the diluted compounds to the appropriate wells, ensuring the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader[6].

-

Data Presentation: Hypothetical Cytotoxicity Data

| Compound ID | IC50 (µM) on HeLa | IC50 (µM) on HEK293 | Selectivity Index (SI) |

| BBO-001 | >100 | >100 | N/A |

| BBO-002 | 8.4 | 95.2 | 11.3 |

| BBO-003 | 55.1 | 62.3 | 1.1 |

| BBO-004 | >100 | >100 | N/A |

| BBO-005 | 12.7 | 15.4 | 1.2 |

IC50: The concentration of a compound that inhibits 50% of cell growth. Selectivity Index (SI) = IC50 (non-cancerous cells) / IC50 (cancerous cells)

Compounds with an IC50 > 50 µM against both cell lines (e.g., BBO-001, BBO-004) will be prioritized for secondary screening. Compounds with high potency and a good selectivity index (e.g., BBO-002) may be flagged for further investigation as potential anticancer agents.

Tier 2: Secondary Screening

Antimicrobial Activity Screening

Rationale: Given the known antimicrobial properties of many oxazole derivatives, it is prudent to screen the non-cytotoxic members of the library for antibacterial and antifungal activity[1][9]. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro antimicrobial activity of a compound[10][11][12].

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[11][13].

Step-by-Step Methodology:

-

Microorganism Preparation:

-

Culture representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains overnight in appropriate broth media.

-

Dilute the cultures to achieve a standardized inoculum (approximately 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi)[14].

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed[13].

-

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| BBO-001 | 16 | >128 | 64 |

| BBO-004 | >128 | >128 | >128 |

| BBO-007 | 32 | 64 | 128 |

| BBO-015 | 8 | >128 | 32 |

Compounds with MIC values ≤ 16 µg/mL against any of the tested strains (e.g., BBO-001, BBO-015) would be considered promising hits for further development as antimicrobial agents.

Enzyme Inhibition Screening

Rationale: Enzyme inhibition assays are fundamental to modern drug discovery, allowing for the identification of molecules that modulate the activity of specific enzymes involved in disease pathways[15][16]. The choice of target enzyme will depend on the therapeutic area of interest. For this hypothetical screen, we will target a kinase, a common class of drug targets.

This protocol describes a generic in vitro kinase assay. The specific substrate and detection method will vary depending on the target kinase.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing the purified target kinase, its specific substrate (e.g., a peptide), and any necessary co-factors (e.g., ATP, MgCl2).

-

-

Compound Addition:

-

Add the test compounds from the library to the wells of a 384-well plate.

-

-

Initiation of Reaction:

-

Add the enzyme/substrate mixture to initiate the kinase reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. This can be achieved through various methods, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)[5].

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to a positive control (no inhibitor) and a negative control (no enzyme).

-

Caption: A generalized workflow for a kinase inhibition assay.

| Compound ID | % Inhibition at 10 µM |

| BBO-001 | 85.2 |

| BBO-004 | 12.5 |

| BBO-009 | 92.1 |

| BBO-023 | 45.7 |

Compounds demonstrating >50% inhibition at a concentration of 10 µM (e.g., BBO-001, BBO-009) will be selected for further dose-response studies to determine their IC50 values.

Tier 3: Hit Validation and Prioritization

Following the primary and secondary screens, promising "hits" will be subjected to confirmatory assays and dose-response analysis to validate their activity and determine their potency (IC50 or EC50 values). This step is crucial to eliminate false positives and to rank the validated hits for further investigation. A preliminary Structure-Activity Relationship (SAR) analysis will be conducted to identify common structural features among the active compounds, which will guide the design of future compound libraries.

Conclusion

This technical guide outlines a systematic and efficient strategy for the initial biological screening of a this compound library. By employing a tiered approach that encompasses cytotoxicity, antimicrobial, and enzyme-inhibitory assays, this framework allows for the rapid identification and prioritization of compounds with therapeutic potential. The detailed protocols and data presentation formats provided herein serve as a robust foundation for researchers embarking on early-stage drug discovery projects.

References

-

Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]

-

BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

Khan, R., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Retrieved from [Link]

-

Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

-

Innovotech. (n.d.). MIC, MBC, MFC, Toxicology Testing | Antimicrobial Susceptibility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]

-

Kaderabkova, N., et al. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Retrieved from [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

-

Mast Group. (n.d.). Antimicrobial Sensitivity Test (AST) and Resistance (AMR) Markers - How to Find the MIC. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

NIH. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]

-

European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Chapter 2: Considerations Related to Small-molecule Screening Collections. In Books. Retrieved from [Link]

-

Journal of the American Chemical Society. (2021, February 12). Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

-

European Pharmaceutical Review. (n.d.). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

-

Kakkar, S., & Narasimhan, B. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Retrieved from [Link]

-

PubMed. (n.d.). Overview of high-throughput screening. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected bioactive 2‐amino‐oxazole derivatives. Retrieved from [Link]

-

NIH. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Retrieved from [Link]

-

ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

-

Liverpool School of Tropical Medicine. (n.d.). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Retrieved from [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]

-

PMC - PubMed Central. (2011, December 29). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on biological activities of oxazole derivatives | Semantic Scholar [semanticscholar.org]

- 3. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. columbiabiosciences.com [columbiabiosciences.com]

- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rapidmicrobiology.com [rapidmicrobiology.com]

- 13. MIC, MBC, MFC, Toxicology Testing | Antimicrobial Susceptibility [innovotech.ca]

- 14. youtube.com [youtube.com]

- 15. blog.biobide.com [blog.biobide.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

A Technical Guide to the Spectroscopic Characterization of 2-(3-Bromobenzoyl)oxazole

Abstract

This guide provides a comprehensive framework for the structural elucidation of 2-(3-Bromobenzoyl)oxazole, a heterocyclic ketone of interest in synthetic and medicinal chemistry. In the absence of publicly available spectral data, this document outlines the theoretical principles, predictive analyses, and validated experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing foundational spectroscopic principles with data from analogous structures, this guide serves as an essential resource for researchers engaged in the synthesis and characterization of novel small molecules, ensuring analytical rigor and structural confirmation.

Introduction: The Imperative for Spectroscopic Validation

The molecule this compound, with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol [1], represents a confluence of two key pharmacophores: the benzoyl moiety and the oxazole ring. Oxazole derivatives are integral to numerous fields, including medicinal chemistry, materials science, and natural product synthesis[2][3]. The precise arrangement of the 3-bromobenzoyl group on the oxazole core dictates the molecule's steric and electronic properties, which in turn govern its biological activity and chemical reactivity.

Therefore, unambiguous structural confirmation is not merely a procedural step but the foundational pillar upon which all subsequent research rests. An integrated analytical approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is indispensable. This guide details the predictive analysis and methodological workflows required to achieve unequivocal characterization of this target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed insight into the molecular framework by probing the chemical environment of ¹H (proton) and ¹³C nuclei. The number of signals, their chemical shifts (positions), integration (area), and splitting patterns (multiplicity) collectively allow for a complete structural assignment[4].

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the oxazole ring and the substituted benzene ring. The electron-withdrawing nature of the carbonyl group and the electronegativity of the bromine atom and oxazole's heteroatoms will significantly influence the chemical shifts, pushing aromatic protons downfield[5][6].

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.45 | t (triplet) | 1H | H-2' (proton on C2 of benzoyl ring) | Ortho to the carbonyl and meta to bromine; expected to be the most deshielded aromatic proton. Appears as a triplet due to coupling with H-4' and H-6'. |

| ~8.20 | ddd | 1H | H-6' (proton on C6 of benzoyl ring) | Ortho to the carbonyl group. |

| ~7.85 | d (doublet) | 1H | H-5 (proton on C5 of oxazole ring) | Protons on oxazole rings typically appear in the 7-8.5 ppm range. |

| ~7.80 | ddd | 1H | H-4' (proton on C4 of benzoyl ring) | Ortho to the bromine atom. |

| ~7.45 | t (triplet) | 1H | H-5' (proton on C5 of benzoyl ring) | Experiences coupling from both H-4' and H-6', resulting in a triplet. |

| ~7.35 | d (doublet) | 1H | H-4 (proton on C4 of oxazole ring) | Typically found slightly upfield compared to the H-5 proton in the oxazole ring. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will reveal ten distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly diagnostic, particularly for the carbonyl carbon and the carbons directly attached to bromine and the heteroatoms[7].

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180-185 | C=O (Ketone) | Aromatic ketone carbonyls are significantly deshielded and appear in this characteristic downfield region[7]. |

| ~161 | C-2 (Oxazole) | Carbon atom in the oxazole ring bonded to oxygen and nitrogen. |

| ~142 | C-5 (Oxazole) | |

| ~138 | C-1' (Benzoyl) | Quaternary carbon of the benzene ring attached to the carbonyl group. |

| ~136 | C-6' (Benzoyl) | |

| ~133 | C-2' (Benzoyl) | |

| ~130 | C-4' (Benzoyl) | |

| ~128 | C-4 (Oxazole) | |

| ~127 | C-5' (Benzoyl) | |

| ~122 | C-3' (Benzoyl) | Carbon directly attached to the electronegative bromine atom (ipso-carbon). |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

-

Sample Preparation: Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

NMR Data Interpretation Workflow

The process of confirming the structure from NMR data follows a logical sequence.

Caption: Logical workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[8].

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl (C=O) group. Other characteristic bands will confirm the presence of the aromatic system and the C-Br bond.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| ~3100-3000 | Medium | C-H Stretch | Aromatic & Oxazole C-H | Stretching vibrations of sp² hybridized C-H bonds. |

| ~1670-1660 | Strong | C=O Stretch | Aromatic Ketone | Conjugation of the carbonyl with the aromatic ring lowers the stretching frequency compared to a simple ketone[9][10]. This is the most diagnostic peak. |

| ~1600, ~1475 | Medium | C=C & C=N Stretch | Aromatic & Oxazole Ring | Characteristic skeletal vibrations of the aromatic and heterocyclic rings. |

| ~1100-1000 | Strong | C-O-C Asymmetric Stretch | Oxazole Ring | Confirms the presence of the ether-like linkage within the oxazole ring. |

| ~600-500 | Strong | C-Br Stretch | Bromo-Aryl | The C-Br bond stretch is a low-energy vibration, appearing in the fingerprint region of the spectrum[11]. |

Experimental Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Cleaning: After acquisition, raise the press arm and clean the crystal thoroughly.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺•) and a series of fragment ions.

Predicted Mass Spectrum and Fragmentation

The key features of the predicted EI mass spectrum for this compound are the molecular ion peaks and the characteristic fragments from the cleavage of the benzoyl group.

-

Molecular Ion (M⁺•): The presence of bromine, which has two stable isotopes (⁷⁹Br, ~50.7% abundance; ⁸¹Br, ~49.3% abundance), will result in two molecular ion peaks of nearly equal intensity. For C₁₀H₆⁷⁹BrNO₂, the m/z will be ~251. For C₁₀H₆⁸¹BrNO₂, the m/z will be ~253. This "M" and "M+2" pattern is a definitive indicator of a single bromine atom in the molecule[12].

-

Major Fragmentation Pathways: Benzoyl derivatives are known to undergo characteristic fragmentation[13][14]. The most likely cleavage is alpha-cleavage at the bond between the carbonyl carbon and the oxazole ring.

-

Formation of the 3-Bromobenzoyl Cation: Cleavage of the C-C bond between the carbonyl and the oxazole ring will generate the highly stable 3-bromobenzoyl cation. This will produce two peaks at m/z 183 (with ⁷⁹Br) and m/z 185 (with ⁸¹Br), which are often the base peaks.

-

Loss of Carbon Monoxide: The 3-bromobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da) to form the 3-bromophenyl cation at m/z 155 and m/z 157 .

-

Predicted Fragmentation Pathway

The fragmentation cascade provides a structural fingerprint of the molecule.

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph. Use a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 100°C to 280°C at 10°C/min).

-

MS Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

Conclusion

The structural integrity of a novel compound like this compound underpins its potential utility. This guide establishes a rigorous, multi-technique spectroscopic protocol for its characterization. By integrating predictive analysis with proven experimental methodologies for NMR, IR, and Mass Spectrometry, researchers can confidently verify the molecule's identity and purity. The predicted spectral data—summarized in Tables 1, 2, and 3, and visualized in the provided workflows—serve as a benchmark for the empirical results, enabling a self-validating system of analysis critical for advancing drug development and chemical research.

References

- BenchChem. (2025).

- eGyanKosh.

- DeJongh, D. C., Lin, D. C. K., Leclair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183.

- MDPI. (2023). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. MDPI.

- Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry.

- Scribd. IR-freq CO Bond. Scribd.

- Carbonyl compounds - IR - spectroscopy.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Michigan State University Department of Chemistry. Infrared Spectrometry.

- LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.

- Signal Areas.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Short Summary of 1H-NMR Interpret

- Interpreting Arom

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Refubium - Freie Universität Berlin.

- Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

- ChemicalBook. This compound | 898759-81-4.

- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

Sources

- 1. This compound | 898759-81-4 [chemicalbook.com]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. azooptics.com [azooptics.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. youtube.com [youtube.com]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. 2-(3-Bromophenyl)imidazo[2,1-b]oxazole [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]

A Comprehensive Guide to the Synthesis and Characterization of 2-(3-Bromobenzoyl)oxazole: A Novel Heterocyclic Moiety

Executive Summary

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3][4] This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a novel derivative, 2-(3-Bromobenzoyl)oxazole. We present a detailed synthetic protocol based on the principles of the Robinson-Gabriel synthesis, followed by a multi-technique spectroscopic and physical characterization workflow to establish the compound's identity, structure, and purity. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering both a practical guide and a framework for the logical development of novel heterocyclic entities.

Introduction: The Significance of the Oxazole Scaffold

The five-membered oxazole ring is a privileged heterocyclic motif in medicinal chemistry, prized for its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups.[2] Oxazole derivatives exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antibacterial, anticancer, and antidiabetic activities.[1][3][4][5] The incorporation of a halogenated benzoyl group, specifically the 3-bromobenzoyl moiety, introduces a valuable handle for further chemical modification (e.g., cross-coupling reactions) and can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile.

This guide details the rational design and execution of a synthetic route to this compound and establishes a robust analytical workflow for its unambiguous characterization. Our objective is to provide a self-validating and reproducible process for obtaining this novel compound in high purity.

Synthetic Strategy and Rationale

Retrosynthetic Analysis and Chosen Pathway

Several methods exist for the synthesis of the oxazole ring.[6][7] For the target molecule, this compound, the Robinson-Gabriel synthesis presents a robust and reliable approach.[4][8][9] This pathway involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone intermediate.[9][10]

The key precursor for this synthesis is N-(2-oxo-2-phenylethyl)-3-bromobenzamide . Our strategy, therefore, involves two primary steps:

-

Amide Formation: Acylation of 2-aminoacetophenone with 3-bromobenzoyl chloride to form the 2-acylamino-ketone precursor.

-

Cyclodehydration: Intramolecular cyclization and dehydration of the precursor using a strong dehydrating agent to form the final oxazole ring.

Causality of Experimental Choices

-

Choice of Reagents: 3-Bromobenzoyl chloride is a highly reactive acylating agent, ensuring an efficient reaction with 2-aminoacetophenone. Triethylamine is used as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.

-

Choice of Cyclodehydrating Agent: Concentrated sulfuric acid is selected for the cyclodehydration step. It serves as both a powerful dehydrating agent and a catalyst, protonating the carbonyl oxygen to facilitate the intramolecular nucleophilic attack by the enolized amide oxygen, which is the crucial step in ring formation.[8][9]

The overall synthetic pathway is illustrated below.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents were procured from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Characterization was performed using the following instruments:

-

FT-IR Spectrometer: KBr pellet method.

-

NMR Spectrometer: Operating at 400 MHz for ¹H and 100 MHz for ¹³C, using CDCl₃ as solvent.

-

Mass Spectrometer: Electrospray ionization (ESI) mode.

-

Melting Point Apparatus: Digital, uncorrected.

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)-3-bromobenzamide

-

To a stirred solution of 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Allow the mixture to stir for 15 minutes.

-

In a separate flask, dissolve 3-bromobenzoyl chloride (1.1 eq) in DCM (5 mL).

-

Add the 3-bromobenzoyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress using TLC (Eluent: 30% Ethyl Acetate in Hexane).

-

Upon completion, quench the reaction with water (20 mL) and extract the product with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the precursor as a white solid.

Step 2: Synthesis of this compound

-

Carefully add the precursor, N-(2-oxo-2-phenylethyl)-3-bromobenzamide (1.0 eq), to concentrated sulfuric acid (5 mL) at 0 °C in small portions.

-

Heat the mixture to 60 °C and stir for 4 hours.

-

Monitor the reaction using TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane) to afford this compound as a pure solid.

Structural Characterization and Data Analysis

A systematic workflow is essential for the unambiguous confirmation of the final product's structure and purity.[11]

Caption: Workflow for the spectroscopic characterization of the final product.

Physical Properties

The synthesized compound is expected to be a stable solid at room temperature with a defined melting point, indicating high purity.

| Property | Expected Observation |

| Appearance | White to off-white solid |

| Melting Point | To be determined (sharp) |

| Solubility | Soluble in CHCl₃, DCM, Acetone |

Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the structure of this compound and analysis of related compounds.[12][13][14]

Table 1: FT-IR Spectroscopy Data Causality: The IR spectrum confirms the presence of key functional groups. The C=O stretch from the benzoyl group is a prominent feature. The C=N and C-O-C stretches are characteristic of the oxazole ring, and the C-Br stretch confirms the presence of the bromine substituent.

| Wavenumber (cm⁻¹) | Assignment |

| ~1670 | C=O (Aryl Ketone) Stretch |

| ~1610 | C=N (Oxazole) Stretch |

| ~1250 | C-O-C (Oxazole) Stretch |

| ~750 | C-Br Stretch |

| ~3100 | Aromatic C-H Stretch |

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃) Causality: The proton NMR provides a map of the hydrogen atoms in the molecule. The distinct signals for the oxazole protons and the specific splitting patterns of the four protons on the 3-bromophenyl ring are crucial for structural confirmation.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | Triplet | 1H | H on C5 of bromophenyl ring |

| ~7.70 | Doublet | 1H | H on C4 or C6 of bromophenyl ring |

| ~7.85 | Singlet | 1H | H on C5 of oxazole ring |

| ~7.95 | Singlet | 1H | H on C4 of oxazole ring |

| ~8.10 | Doublet | 1H | H on C6 or C4 of bromophenyl ring |

| ~8.30 | Singlet | 1H | H on C2 of bromophenyl ring |

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃) Causality: The carbon NMR confirms the carbon skeleton. The downfield signal for the carbonyl carbon is characteristic, as are the signals for the oxazole ring carbons and the carbon bearing the bromine atom.

| Chemical Shift (δ ppm) | Assignment |

| ~182.0 | C=O (Ketone) |

| ~162.0 | C2 of oxazole ring |

| ~155.0 | C5 of oxazole ring |

| ~138.0 | C1 of bromophenyl ring (quaternary) |

| ~136.0 | C4 of bromophenyl ring |

| ~131.0 | C6 of bromophenyl ring |

| ~129.0 | C2 of bromophenyl ring |

| ~128.0 | C4 of oxazole ring |

| ~123.0 | C3 of bromophenyl ring (C-Br, quaternary) |

| ~127.0 | C5 of bromophenyl ring |

Table 4: Mass Spectrometry Data (ESI-MS) Causality: Mass spectrometry provides the molecular weight of the compound. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

| m/z Value | Assignment |

| To be determined (X) | [M+H]⁺ corresponding to C₁₀H₆⁷⁹BrNO₂H⁺ |

| To be determined (X+2) | [M+H]⁺ corresponding to C₁₀H₆⁸¹BrNO₂H⁺ |

Conclusion

This guide has detailed a logical and robust pathway for the synthesis of the novel compound this compound via the Robinson-Gabriel synthesis. The outlined multi-step characterization workflow, employing FT-IR, NMR, and Mass Spectrometry, provides a comprehensive and self-validating system to confirm the structure and purity of the final product. This foundational work enables further exploration of this and related compounds for potential applications in medicinal chemistry and drug development, leveraging the unique properties of the halogenated oxazole scaffold.

References

-

CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

-

Perinbaraj, S. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Retrieved from [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. Retrieved from [Link]

-

Recent advance in oxazole-based medicinal chemistry. (2020). ResearchGate. Retrieved from [Link]

-

Choudhary, A. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

-

Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. (2017). ResearchGate. Retrieved from [Link]

-

Scribd. (n.d.). 5-Iii) Sem 4 | PDF. Retrieved from [Link]

-

Scheme.3. The Robinson-Gabriel synthesis for oxazole. (2023). ResearchGate. Retrieved from [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Ahmed, B., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Semantic Scholar. Retrieved from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Semantic Scholar. Retrieved from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central. Retrieved from [Link]

- Palmer, D. C. (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons.

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2021). MDPI. Retrieved from [Link]

-

Characterization of the stereochemical structures of 2H-thiazolo[3,2-a]pyrimidine compounds and their binding affinities for anti-apoptotic Bcl-2 family proteins. (2014). PubMed. Retrieved from [Link]

-

2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. (2015). PubMed Central. Retrieved from [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. scribd.com [scribd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-(3-Bromobenzoyl)oxazole Scaffolds

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the 2-(3-Bromobenzoyl)oxazole scaffold, a promising yet underexplored chemotype in drug discovery. As a Senior Application Scientist, the goal of this document is to move beyond a simple literature review and offer a strategic framework for identifying and validating potential therapeutic targets for this specific molecular architecture. We will delve into the rationale behind target selection, provide actionable experimental protocols, and synthesize this information into a cohesive roadmap for advancing this compound derivatives through the drug discovery pipeline.

The Oxazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its ability to engage in a variety of non-covalent interactions with biological macromolecules. The unique electronic properties and conformational rigidity of the oxazole ring allow it to serve as a versatile scaffold for the development of potent and selective therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.

The true power of the oxazole scaffold lies in its synthetic tractability, which allows for the precise installation of various substituents at multiple positions, thereby enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This modularity is a key advantage in the iterative process of lead optimization.

The this compound Scaffold: A Strategic Starting Point

The focus of this guide, the this compound scaffold, presents a compelling starting point for a target identification campaign. This particular arrangement of functional groups offers several key features that can be exploited for targeted drug design:

-

The 2-Acyl Linker: The ketone linker at the 2-position of the oxazole ring provides a critical hydrogen bond acceptor and a point for further chemical modification. Its planarity can also contribute to favorable stacking interactions within a protein binding pocket.

-

The Phenyl Ring: The benzoyl moiety introduces a hydrophobic element that can engage with non-polar residues in a target protein.

-

The 3-Bromo Substituent: The bromine atom at the meta-position of the phenyl ring is of particular strategic importance. It can serve as a handle for further synthetic elaboration via cross-coupling reactions. More importantly, the bromine atom is a potent halogen bond donor, an increasingly recognized interaction in rational drug design that can significantly enhance binding affinity and selectivity. The electronic withdrawing nature of the bromine also modulates the reactivity and metabolic stability of the entire scaffold.

Proposed Therapeutic Target Classes for the this compound Scaffold

Based on the known biological activities of related oxazole and benzoxazole derivatives, several high-priority target classes emerge as strong candidates for modulation by the this compound scaffold.

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The ATP-binding site of many kinases presents a "sweet spot" for small molecule inhibitors, and the this compound scaffold possesses several features that make it an attractive starting point for kinase inhibitor discovery.

Rationale for Targeting Kinases:

-

Structural Precedent: Numerous oxazole-containing compounds have been reported as potent kinase inhibitors.

-

Hydrogen Bonding Potential: The oxazole nitrogen and the carbonyl oxygen of the benzoyl group can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.

-

Hydrophobic Interactions: The phenyl ring can occupy hydrophobic pockets within the active site.

-

Halogen Bonding: The 3-bromo substituent can form a halogen bond with a backbone carbonyl or other electron-rich residue, conferring additional affinity and selectivity.

High-Priority Kinase Subfamilies:

-

Tyrosine Kinases: (e.g., EGFR, VEGFR, Src family kinases) - Often implicated in cancer cell proliferation and angiogenesis.

-

Serine/Threonine Kinases: (e.g., MAP kinases, CDKs, Akt) - Central regulators of cell cycle progression, survival, and stress responses.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs. They are involved in a vast array of physiological processes, and their modulation can have profound therapeutic effects.

Rationale for Targeting GPCRs:

-

Scaffold Versatility: The modular nature of the this compound scaffold allows for the exploration of diverse chemical space to identify ligands for various GPCRs.

-

Known Oxazole Ligands: Oxazole-containing molecules have been successfully developed as GPCR modulators.

-

Potential for Allosteric Modulation: The scaffold's characteristics may favor binding to allosteric sites, offering a path to greater selectivity and novel pharmacology.

Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to small molecules. They are key players in metabolism, inflammation, and development.

Rationale for Targeting Nuclear Receptors:

-

Lipophilic Character: The overall lipophilicity of the this compound scaffold is compatible with the ligand-binding domains of many nuclear receptors.

-

Precedent for Heterocyclic Ligands: A wide variety of heterocyclic scaffolds have been shown to modulate the activity of nuclear receptors.

Experimental Validation Workflow: A Phased Approach

A systematic and tiered approach is essential for efficiently identifying and validating the therapeutic targets of the this compound scaffold. The following workflow outlines a logical progression from broad screening to in-depth target validation.

Caption: A phased experimental workflow for target identification and validation.

Phase 1: Broad Profiling

The initial phase focuses on casting a wide net to identify potential target classes and initial hits.

4.1.1. High-Throughput Screening (HTS):

-

Objective: To rapidly assess the activity of the this compound scaffold against a diverse range of biological targets.

-

Methodology:

-

Synthesize a sufficient quantity of the this compound parent compound.

-

Submit the compound for screening against large, commercially available panels. Recommended panels include:

-

Kinase Panels: A comprehensive panel of several hundred kinases (e.g., Eurofins' KINOMEscan® or KinaseProfiler™ services) to assess both binding affinity and functional activity.[1]

-

GPCR Panels: A broad panel covering different GPCR families to identify potential agonist or antagonist activity.

-

Nuclear Receptor Panels: A panel of key nuclear receptors to evaluate potential modulation of their activity.

-

-

Screen at a single high concentration (e.g., 10 µM) to identify initial hits.

-

Phase 2: Hit Confirmation and Elucidation

This phase is dedicated to confirming the initial hits from the HTS and beginning to understand the nature of the interaction.

4.2.1. In Vitro Biochemical Assays:

-

Objective: To determine the potency (IC50 or EC50) of the compound against the confirmed hits from the HTS.

-

Methodology:

-

For Kinase Hits: Perform in vitro kinase assays using purified recombinant enzymes.[2] A radiometric assay format is often considered the gold standard for directly measuring enzyme activity.

-

For GPCR Hits: Conduct radioligand binding assays to determine the binding affinity (Ki) of the compound for the receptor. Follow up with functional assays measuring second messenger levels (e.g., cAMP, IP1, or calcium flux) to characterize the compound as an agonist, antagonist, or allosteric modulator.

-

For Nuclear Receptor Hits: Utilize luciferase reporter gene assays in a relevant cell line to confirm the modulatory activity and determine the potency of the compound.

-

4.2.2. Cellular Target Engagement:

-

Objective: To verify that the compound interacts with its intended target in a cellular context.

-

Methodology:

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.

-

NanoBRET™ Intracellular Target Engagement Assay: This assay provides a quantitative measure of compound binding to a specific protein target within living cells.

-

Phase 3: Lead Optimization and In-Depth Validation

With confirmed, on-target cellular activity, the focus shifts to improving the properties of the initial hit and validating its therapeutic potential.

4.3.1. Structure-Activity Relationship (SAR) Studies:

-

Objective: To systematically modify the this compound scaffold to improve potency, selectivity, and drug-like properties.

-

Methodology:

-

Synthesize a focused library of analogs by modifying the three key positions: the oxazole ring, the benzoyl moiety, and the bromo-substituent.

-

Test these analogs in the biochemical and cellular assays established in Phase 2 to build a comprehensive SAR profile.

-

4.3.2. Cell-Based Functional Assays:

-

Objective: To evaluate the functional consequences of target engagement in disease-relevant cell models.

-

Methodology:

-

For Kinase Inhibitors: Perform cellular phosphorylation assays to measure the inhibition of phosphorylation of the kinase's downstream substrates.

-

For GPCR Modulators: Utilize cell-based assays that measure downstream functional responses, such as cell proliferation, migration, or cytokine release.

-

For Nuclear Receptor Modulators: Conduct gene expression analysis (e.g., qPCR or RNA-seq) to confirm that the compound modulates the expression of known target genes of the nuclear receptor.

-

4.3.3. In Vivo Proof-of-Concept:

-

Objective: To assess the efficacy of optimized lead compounds in a relevant animal model of disease.

-

Methodology:

-

Select an appropriate animal model based on the validated target and its role in the disease of interest.

-

Administer the lead compound and monitor for therapeutic efficacy and any potential off-target effects.

-

Data Presentation and Interpretation

Throughout this workflow, it is critical to present quantitative data in a clear and organized manner to facilitate decision-making.

| Assay Type | Key Parameters | Example Data |

| Biochemical Assays | IC50, Ki, EC50 | This compound IC50 for Kinase X = 50 nM |

| Cellular Target Engagement | Thermal shift (ΔTm), BRET ratio | This compound induces a 5°C thermal shift for Protein Y |

| Cell-Based Functional Assays | % Inhibition, Fold activation | This compound inhibits substrate phosphorylation by 80% at 1 µM |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. Its synthetic accessibility and the strategic placement of key functional groups provide a solid foundation for a target identification and lead optimization campaign. By following the systematic, phased experimental workflow outlined in this guide, researchers can efficiently navigate the complexities of early-stage drug discovery and unlock the full therapeutic potential of this versatile chemical scaffold. The integration of broad profiling, rigorous hit confirmation, and in-depth functional validation will be paramount to successfully advancing this compound derivatives toward the clinic.

References

-

Eurofins Discovery. (n.d.). KINOMEscan Competitive Binding Assays. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Assays. Retrieved from [Link]

-

Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

- Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors. ACS Chemical Biology, 12(7), 1895–1902.

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

- Al-Ali, H., & Al-Mulla, F. (2017). The cellular thermal shift assay: A novel method for monitoring drug-target interactions in cells. Methods in Molecular Biology, 1647, 167–177.

- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., & Gomez, F. (2009). Target identification using drug affinity responsive target stability (DARTS).

- Gao, Y., Li, Z., & He, J. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(16), e3720.

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Bromo-Substituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds. The introduction of a bromine substituent onto this privileged scaffold dramatically enhances its synthetic versatility, providing a reactive handle for a multitude of cross-coupling reactions and other functionalizations. This guide offers an in-depth exploration of the primary synthetic strategies for accessing bromo-substituted oxazoles, providing not only detailed protocols but also the underlying mechanistic principles that govern these transformations.

Strategic Approaches to Bromo-Oxazole Synthesis

The synthesis of bromo-substituted oxazoles can be broadly categorized into two main strategies: the direct bromination of a pre-formed oxazole ring and the construction of the oxazole ring with a bromine atom already incorporated into one of the precursors. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Direct Bromination of the Oxazole Ring

Electrophilic aromatic substitution is a common method for the direct introduction of a bromine atom onto the oxazole ring. The inherent electronic properties of the oxazole nucleus dictate the regioselectivity of this reaction, with the C5 position being the most susceptible to electrophilic attack, followed by C4 and then C2.[1]

Mechanism of Electrophilic Bromination:

The generally accepted mechanism for electrophilic bromination of oxazoles involves the attack of the electron-rich oxazole ring on an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the oxazole ring, yielding the bromo-substituted product.

General Mechanism of Electrophilic Bromination of Oxazole.

Key Brominating Agents and Their Characteristics:

| Reagent | Characteristics | Typical Conditions |

| N-Bromosuccinimide (NBS) | A crystalline solid that is easier and safer to handle than liquid bromine.[2][3] It provides a low, constant concentration of Br₂ in situ, which can favor radical substitution pathways under certain conditions but is also widely used for electrophilic aromatic bromination, often with an acid catalyst.[4][5] | Acetonitrile, DMF, or CCl₄, often with a catalytic amount of acid or a radical initiator for specific applications.[4] |

| Molecular Bromine (Br₂) | A highly reactive, volatile, and corrosive liquid. It is a potent electrophile and can lead to over-bromination or side reactions if not used with care. | Aprotic solvents such as dichloromethane or carbon tetrachloride, often at low temperatures. |

Protocol 1: General Procedure for the Bromination of 2-Phenyloxazole with NBS [6]

-

Dissolution: Dissolve 2-phenyloxazole in a suitable solvent such as acetonitrile.

-

Reagent Addition: Add N-bromosuccinimide (NBS) to the solution. For activated systems, this may be sufficient. For less reactive substrates, a catalytic amount of a protic or Lewis acid may be required to enhance the electrophilicity of the bromine.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any remaining bromine.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired 5-bromo-2-phenyloxazole.

Regioselective C-4 Bromination:

While C5 bromination is generally favored, specific conditions have been developed to achieve high regioselectivity for the C4 position. A notable example is the use of dimethylformamide (DMF) as the solvent in the lithiation-bromination of 5-substituted oxazoles.[7] The use of DMF is critical in improving the C4/C2 bromination ratio.[7]

Protocol 2: Regioselective C-4 Bromination of 5-(Thiophen-2-yl)oxazole [8]

-

Preparation: To a dried, three-necked, round-bottomed flask equipped with an addition funnel, temperature probe, and mechanical stirrer, add 5-(thiophen-2-yl)oxazole and anhydrous DMF.

-

Cooling: Cool the resulting solution to a range of -15 °C to -10 °C.

-

Lithiation: Slowly add a 1.0 M solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF while maintaining the reaction temperature between -15 °C and -10 °C.

-

Bromination: After stirring, add a solution of N-bromosuccinimide (NBS) in DMF dropwise, keeping the internal temperature below -5 °C.

-